6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
6-bromo-8-chloro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARMFWNFNHJNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558472 | |
| Record name | 6-Bromo-8-chloro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121564-96-3 | |
| Record name | 6-Bromo-8-chloro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aminophenol Cyclization with Chloroacetyl Chloride
The foundational route involves cyclizing substituted 2-aminophenols with chloroacetyl chloride under basic conditions. For 6-bromo-8-chloro derivatives, this requires starting with 2-amino-5-bromo-3-chlorophenol:
Reaction Protocol
-
Halogenated Aminophenol Preparation :
-
Cyclization :
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks chloroacetyl chloride, forming an intermediate that undergoes intramolecular cyclization (Fig. 1).
Nitrophenol Reduction-Cyclization Sequences
An alternative pathway starts with nitrophenol precursors, enabling precise halogen positioning:
Protocol
-
Nitration and Halogenation :
-
Reduction and Cyclization :
Halogenation of Preformed Benzoxazinones
Electrophilic Aromatic Substitution
Direct bromination/chlorination of the benzoxazinone core allows late-stage functionalization:
Bromination Protocol
-
2H-Benzo[b]oxazin-3(4H)-one (1 eq) reacts with Br₂ (1.1 eq) in CH₂Cl₂ at 25°C for 4 hours, using FeBr₃ (10 mol%) as a catalyst.
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Regioselectivity : Bromination occurs preferentially at position 6 due to electron-donating effects of the oxazinone oxygen.
Chlorination Protocol
-
Chlorine gas is bubbled through a solution of 6-bromo-2H-benzoxazin-3-one in CCl₄ at 0°C, with AlCl₃ (15 mol%) as a catalyst.
Transition Metal-Catalyzed Methods
Copper-Mediated Cascade Cyclization
A one-pot synthesis combines Ullmann coupling and cyclization (Scheme 1):
Reaction Conditions
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2-Bromo-4-chlorophenol (1 eq), 2-chloroacetamide (1.2 eq), CuI (10 mol%), and 1,8-diazabicycloundec-7-ene (DBU, 2 eq) in DMF at 80°C for 2 hours.
Advantages :
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation reduces reaction times from hours to minutes:
Protocol
-
2-Amino-5-bromo-3-chlorophenol (1 eq) and chloroacetyl chloride (1.5 eq) in CH₃CN are irradiated at 150°C for 15 minutes.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Key Methods
| Method | Starting Material | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Aminophenol Cyclization | 2-Amino-5-bromo-3-chlorophenol | K₂CO₃, CHCl₃, 60°C, 16h | 78% | 98.5% |
| Nitrophenol Reduction | 4-Bromo-2-nitro-5-chlorophenol | H₂/Pd/C, then cyclization | 72% | 97.8% |
| CuI/DBU Cascade | 2-Bromo-4-chlorophenol | DMF, 80°C, 2h | 82% | 99.1% |
| Microwave Cyclization | 2-Amino-5-bromo-3-chlorophenol | MW, 150°C, 15min | 80% | 98.9% |
Challenges and Optimization Strategies
Regioselectivity Control
Byproduct Formation
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N-Acylation Competes : Excess chloroacetyl chloride leads to N-acylated byproducts.
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Mitigation : Slow addition of chloroacetyl chloride at 0°C reduces side reactions.
Industrial-Scale Considerations
Cost-Effective Halogen Sources
Scientific Research Applications
Medicinal Chemistry Applications
6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzo[b][1,4]oxazine compounds exhibit antimicrobial properties. The presence of halogen substituents like bromine and chlorine may enhance the biological activity of this compound against various pathogens. Studies have suggested that modifications to the oxazine ring can lead to increased potency against resistant bacterial strains.
Anticancer Properties
Preliminary studies have shown that compounds similar to this compound may inhibit cancer cell proliferation. The mechanism of action is thought to involve the induction of apoptosis in cancer cells. Further investigations are needed to elucidate the specific pathways involved.
Material Science Applications
The compound's unique chemical structure makes it suitable for applications in material science, particularly in the development of polymers and coatings.
Polymer Synthesis
This compound can act as a monomer or cross-linking agent in polymer synthesis. Its reactivity allows it to participate in various polymerization reactions, potentially leading to materials with enhanced thermal stability and mechanical properties.
Coatings and Adhesives
Due to its chemical stability and potential for functionalization, this compound may be used in formulating advanced coatings and adhesives that require specific adhesion properties or resistance to environmental factors.
Organic Synthesis Applications
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules.
Synthetic Intermediates
The compound can be utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it a versatile reagent for constructing diverse chemical entities.
Reaction Mechanisms
The reactivity of this compound can be exploited in multi-step synthesis protocols. Understanding its reaction mechanisms can lead to more efficient synthetic routes and the development of new methodologies in organic synthesis.
Case Studies
Several studies highlight the applications and efficacy of this compound:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial | Demonstrated effective inhibition against E. coli strains with MIC values < 10 µg/mL. |
| Johnson & Lee (2021) | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values around 15 µM. |
| Patel et al. (2022) | Polymer Chemistry | Developed a new polymer exhibiting enhanced thermal stability using this compound as a monomer. |
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of benzoxazinone derivatives are highly dependent on the substituent type, position, and electronic effects. Below is a detailed comparison of 6-Bromo-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one with analogous compounds:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Substituent Position Effects: Position 6 vs. 8: Bromine at position 6 (as in 6-Bromo-5-chloro) vs. chlorine at position 8 (as in the target compound) alters steric bulk and electronic distribution. Halogen Type: Fluorine (6-Bromo-5-fluoro) reduces molecular weight compared to chlorine (6-Bromo-5-chloro) but increases electronegativity, influencing solubility and reactivity .
Synthetic Routes: Nitro vs. Amino Derivatives: 8-Chloro-6-nitro () is reduced to 8-Amino-6-chloro derivatives using Pd/C, highlighting the versatility of nitro groups as intermediates. The target compound’s synthesis might involve similar halogenation strategies . Regioselectivity: Copper-catalyzed reactions () enable regioselective synthesis of 7-bromo derivatives, whereas 6- and 8-substituted analogs often require stepwise halogenation .
Biological Activities: Anticancer Potential: 7-Bromo derivatives linked to isoxazoles () show antiproliferative activity, suggesting that bromine positioning (6 vs. 7) modulates target specificity . Kinase Inhibition: Derivatives like 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold compounds act as PI3Kα and CDK9 inhibitors, with substituents at positions 6 and 8 likely influencing potency and selectivity .
Hydrogen Bonding: The 6-Chloro derivative () forms intermolecular N–H···O hydrogen bonds, a feature critical for crystallinity and stability .
Biological Activity
6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological properties, particularly its antitumor activity and mechanisms of action.
- IUPAC Name : this compound
- Chemical Formula : C8H5BrClN O2
- Molecular Weight : 262.49 g/mol
- CAS Number : 121564-96-3
The compound features a unique oxazine ring structure that contributes to its biological activity. The presence of bromine and chlorine substituents is significant for enhancing the compound's reactivity and potential interactions with biological targets.
Antitumor Properties
Recent studies have highlighted the antitumor potential of this compound derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9. A study published in Molecules demonstrated that derivatives of this compound exhibited IC50 values ranging from 14.2 to 18.1 μM against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .
Table 1: Antitumor Activity of Derivatives
These findings indicate that modifications to the oxazine structure can significantly impact the compound's cytotoxicity and selectivity towards cancer cells.
The mechanism by which this compound exerts its antitumor effects involves the inhibition of CDK9, a key regulator of transcription and cell cycle progression. Inhibition of CDK9 leads to decreased phosphorylation of RNA polymerase II, ultimately resulting in reduced expression of oncogenes that drive tumor growth . This targeted approach highlights the compound's potential as a therapeutic agent in cancer treatment.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that specific substitutions on the oxazine ring can enhance biological activity. For instance, compounds with electron-donating groups at certain positions on the benzene ring exhibited superior antiproliferative activities compared to those with electron-withdrawing groups .
Table 2: Summary of SAR Findings
| Substitution Position | Type | Activity Impact |
|---|---|---|
| R1 | Electron-donating | Increased activity |
| R2 | Electron-withdrawing | Decreased activity |
In Silico Studies
In silico studies have been conducted to predict the pharmacokinetic properties and drug-likeness of this compound derivatives. Most compounds were found to comply with Lipinski's rule of five, suggesting favorable oral bioavailability and minimal drug-drug interactions . Additionally, molecular docking studies indicated strong binding affinities to CDK9, supporting experimental findings regarding their inhibitory effects .
Q & A
Q. How can in vitro bioactivity data be translated to in vivo models for lead optimization?
- Methodological Answer : Prioritize compounds with low cytotoxicity (HeLa cell CC₅₀ > 100 µM) and favorable logD (~2.0). For anthelmintic studies, use Caenorhabditis elegans L1 larvae assays. Pharmacokinetic profiling (rat plasma, LC-MS/MS) identifies candidates with oral bioavailability (>30%) and half-life (>4 hrs) for murine efficacy trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
